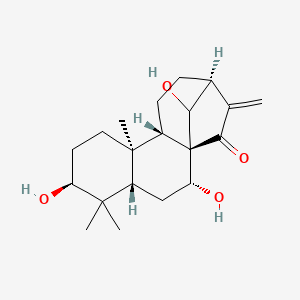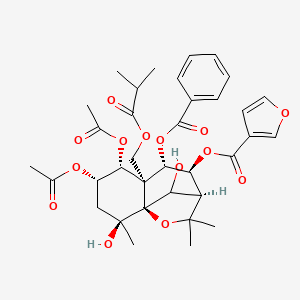
Wangzaozin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wangzaozin A is an ent-kaurene diterpenoid compound isolated from the plant Isodon racemosa (Hemsl) Hara, which belongs to the Lamiaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Wangzaozin A is typically isolated from the plant Isodon racemosa through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Isodon racemosa plants, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Wangzaozin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Wangzaozin A has a wide range of scientific research applications:
Mechanism of Action
Wangzaozin A exerts its effects by promoting the polymerization of intracellular microtubules, similar to other known microtubule stabilizers. It binds to both the taxane and laulimalide sites on β-tubulin, forming a double-bonded complex. This binding mode is unique and differs from that of known microtubule stabilizers, leading to G2/M cell cycle arrest and significant inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Glaucocalyxin A (Wangzaozin B)
- Glaucocalyxin B (Wangzaozin C)
Uniqueness
Wangzaozin A is unique due to its dual binding mode to the taxane and laulimalide sites on β-tubulin, which is not observed in other microtubule stabilizers like paclitaxel and epothilone A. This unique binding mode contributes to its potent anticancer activity and makes it a promising lead compound for further drug development .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,4S,6S,9R,10S,13S)-2,6,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17?,19-,20-/m0/s1 |
InChI Key |
BAXVJERFBZODKZ-BGBZGLOESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3O)C(=C)C4=O)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)


![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)




![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)




![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
